molecular formula C5H6F3N3 B1319686 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 149978-43-8

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1319686
CAS RN: 149978-43-8
M. Wt: 165.12 g/mol
InChI Key: OLHYDPWIFFDQPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed . The method involves a kilogram-scale synthesis and efficient distillation-based separation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole . This method is high-yielding and practical, making it suitable for the synthesis of key intermediates for important building blocks relevant to medicinal and agrochemistry .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine” is represented by the molecular formula C5H5F3N2 . The average mass of the molecule is 166.101 Da and the monoisotopic mass is 166.035400 Da .


Physical And Chemical Properties Analysis

The compound “1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine” is a solid at room temperature . It has a molecular weight of 165.12 . The InChI code for the compound is 1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 .

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

Pyrazole derivatives, including compounds related to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, have been studied for their potential antitumor, antifungal, and antibacterial activities. These studies involved synthesizing and characterizing various derivatives and analyzing their biological activities against breast cancer and microbes (Titi et al., 2020).

Synthesis of Pyrazolo[1,5-a] Pyrimidines

Research has been conducted on the synthesis of pyrazolo[1,5-a] pyrimidines, a process that involves using intermediates related to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. These compounds exhibit significant biological activities in medicine (Xu Li-feng).

Reactivity of Nitropyrazoles

Studies on the reactivity of nitropyrazoles, including derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, have been performed. These reactions occur under mild conditions in water, leading to the creation of various substituted pyrazoles (Dalinger et al., 2013).

Detonation Properties of Pyrazoles

Research on the detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles has been conducted. These compounds, including 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, are considered for use as high-energy density materials (Ravi et al., 2010).

Synthesis of Trifluoromethyl Pyrazoles

Research has focused on the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds, highlighting their potential as building blocks for regiospecific construction of pyrazole rings (Braibante et al., 1993).

Applications in Lithium Ion Batteries

Studies have shown the use of methylated pyrazole derivatives, like 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, in lithium ion batteries. These derivatives improve the cycling performance of high-voltage battery cells (von Aspern et al., 2020).

Synthesis of Pyrazolo[3,

4-b]pyridinesThe synthesis of pyrazolo[3,4-b]pyridines involves the use of compounds such as 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole. These compounds are synthesized in a domino reaction, indicating their potential in creating structurally diverse molecules (Gunasekaran et al., 2014).

Functionalization of Trifluoromethyl Pyrazoles

Research has been focused on the functionalization of trifluoromethyl pyrazoles, including the study of their reactivity and selective functionalization. These studies are essential for understanding the chemical behavior of these compounds and their potential applications in various fields (Schlosser et al., 2002).

Corrosion Inhibition

Bipyrazolic compounds, including derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, have been investigated for their inhibitory effect on the corrosion of pure iron in acidic media. These studies contribute to the understanding of these compounds' potential as corrosion inhibitors (Chetouani et al., 2005).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYDPWIFFDQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599143
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS RN

149978-43-8
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Synthesis routes and methods I

Procedure details

A solution of methylhydrazine (5.0 g, 60 mmol) and 4,4,4-trifluoro-3-oxo-butyronitrile (9.8 g, 71 mmol) in EtOH (50 mL) was treated with conc. HCl (5 mL) and the resultant mixture was heated to reflux overnight. The solvent was removed in vacuo and the crude product was dissolved in EtOAc washed with saturated aq. Na2CO3 solution until the washings were pH 8. The organics were concentrated and purified by pre-HPLC to provide 2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine (2.07 g, 21% yield). 1HNMR (300 MHz, DMSO-d6), δ 5.57 (s, 1 H), 5.54 (br s, 2 H), 3.55 (s, 3 H); MS (ESI) m/z: 166.1 (M+H+).
Name
methylhydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the procedure described in Example 161A Step 3, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.34 g, 12.78 mmol) and methylhydrazine (0.645 g, 14 mmol) were reacted in EtOH (10 mL) at 95° C. for 8 hours, and purified by silica gel chromatography with 30-40% EtOAc/hexane as eluants to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (1.733 g, 68.3%). MP: 100-101° C.; 1H NMR (300 MHz, CDCl3) δ 5.80 (s, 1H), 3.71 (s, 3H), 3.62 (br, 2H); LC-MS (ESI) m/z 166 (M+H)+.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.645 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of atoms in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine?

A1: The research states that the five-membered pyrazole ring of the title compound is nearly flat []. The attached phenyl ring is twisted out of plane by approximately 44.8 degrees relative to the pyrazole ring []. This information suggests the molecule doesn't have a completely flat structure. Additionally, the nitrogen atom of the amino group adopts a pyramidal geometry and forms hydrogen bonds with a chlorine atom and a nitrogen atom in the pyrazole ring, contributing to a layered arrangement of molecules in the solid state [].

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